molecular formula C13H19BrN2O3S B258512 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide

2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide

Cat. No. B258512
M. Wt: 363.27 g/mol
InChI Key: CCMOUPDFWPUCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide, also known as BMDA, is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. BMDA is a member of the acetamide family and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been shown to participate in the formation of C-N bonds in the presence of a palladium catalyst. Additionally, 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide has been reported to act as a ligand in the presence of a metal catalyst, facilitating the formation of C-C bonds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. It is also not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide has several advantages as a reagent in organic synthesis. It is readily available, easy to synthesize, and has a high yield. Additionally, it is stable and can be stored for extended periods without degradation. However, 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide has some limitations in lab experiments. It can be challenging to handle due to its high melting point and low solubility in some solvents. Moreover, it requires the use of a palladium catalyst, which can be expensive and difficult to obtain.

Future Directions

There are several future directions for the research on 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide. One potential area is the use of 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide as a ligand in catalytic reactions. Additionally, 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide could be used as a building block for the synthesis of new compounds with potential applications in various fields, including medicine and materials science. Further research is needed to determine the full potential of 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide in these areas.
Conclusion
In conclusion, 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. It is commonly used as a reagent in organic synthesis and has been shown to be effective in the synthesis of various compounds. 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide has low toxicity and is not mutagenic or carcinogenic. However, it has some limitations in lab experiments. Future research on 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide could lead to the discovery of new compounds with potential applications in medicine and materials science.

Synthesis Methods

2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide can be synthesized through a multi-step process, starting with the reaction of 3-bromoaniline with methylsulfonyl chloride to form 3-bromo(methylsulfonyl)aniline. The resulting compound is then reacted with diethylacetamide in the presence of a base to form 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide. This method has been optimized and is widely used in labs to produce 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide in large quantities.

Scientific Research Applications

2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide has been extensively studied for its potential use as a reagent in organic synthesis. It has been shown to be effective in the synthesis of various compounds, including amides, esters, and ketones. 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide is also used as a building block for the synthesis of other complex molecules. Moreover, 2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide has been used as a catalyst in various reactions, including Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions.

properties

Product Name

2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N,N-diethylacetamide

InChI

InChI=1S/C13H19BrN2O3S/c1-4-15(5-2)13(17)10-16(20(3,18)19)12-8-6-7-11(14)9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

CCMOUPDFWPUCRA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C

Origin of Product

United States

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